molecular formula C12H15IO B8290918 6-(2-Iodophenyl)-3-hexanone

6-(2-Iodophenyl)-3-hexanone

Cat. No. B8290918
M. Wt: 302.15 g/mol
InChI Key: QOQYJGMBUYJXBC-UHFFFAOYSA-N
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Patent
US07902224B2

Procedure details

Lithium chloride (6.6 g, 150 mmole) (dried overnight at 115° C. under vacuum) and copper(I) cyanide (6.72 g, 75 mmole) were stirred with tetrahydrofuran (75 ml) under nitrogen for 10 minutes then cooled to −78° C. A solution of 2-iodobenzyl zinc bromide (150 ml, 0.5M in THF, 75 mmol) was added and the mixture was warmed to −15° C., held at this temperature for 20 min then re-cooled to −78° C. Chlorotrimethylsilane (19.1 ml, 150 mmol) was added followed by a solution of ethyl vinyl ketone (7.4 ml, 74.3 mmol) in tetrahydrofuran (15 ml). The mixture was stirred at −78° C. for 3 hours then warmed to room temperature and stirred for 1 hour before being poured into a mixture of water (400 ml) and ether (400 ml). The aqueous layer was extracted with ether (2×400 ml) and the combined ethereal solutions were washed with brine (2×200 ml), dried over anhydrous magnesium sulphate and evaporated in vacuo to give the title compound as a pale yellow liquid (23 g).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
19.1 mL
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Cu]C#N.[Br-].[I:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][Zn+].Cl[Si](C)(C)C.[CH:21]([C:23]([CH2:25][CH3:26])=[O:24])=[CH2:22]>O1CCCC1.CCOCC.O>[I:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][CH2:22][CH2:21][C:23](=[O:24])[CH2:25][CH3:26] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
copper(I) cyanide
Quantity
6.72 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[Br-].IC1=C(C[Zn+])C=CC=C1
Step Three
Name
Quantity
19.1 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(=C)C(=O)CC
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to −15° C.
TEMPERATURE
Type
TEMPERATURE
Details
then re-cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×400 ml)
WASH
Type
WASH
Details
the combined ethereal solutions were washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=C(C=CC=C1)CCCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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